molecular formula C18H20N2O3S B299367 N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

Cat. No.: B299367
M. Wt: 344.4 g/mol
InChI Key: GLQDIIIJGWGVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include sulfonyl chlorides, amines, and pyrrolidinones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidinones, such as:

  • N-(2,6-dimethylphenyl)-4-pyrrolidinone
  • N-(2,6-dimethylphenyl)-benzenesulfonamide

Uniqueness

What sets N-(2,6-dimethylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-12-4-3-5-13(2)18(12)20-24(22,23)16-8-6-14(7-9-16)15-10-17(21)19-11-15/h3-9,15,20H,10-11H2,1-2H3,(H,19,21)

InChI Key

GLQDIIIJGWGVIN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3

Origin of Product

United States

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